4-Methoxy-2(5H)-furanone 4-Methoxy-2(5H)-furanone 4-Methoxy-2(5H)-furanone is a furanone. 4-Methoxy-2(5H)-furanone is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle.
4-Methoxy-2(5H)-furanone is a natural product found in Narthecium ossifragum with data available.
Brand Name: Vulcanchem
CAS No.: 69556-70-3
VCID: VC3696879
InChI: InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3
SMILES: COC1=CC(=O)OC1
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

4-Methoxy-2(5H)-furanone

CAS No.: 69556-70-3

Cat. No.: VC3696879

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2(5H)-furanone - 69556-70-3

Specification

CAS No. 69556-70-3
Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name 3-methoxy-2H-furan-5-one
Standard InChI InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3
Standard InChI Key VOYDEHILKLSVNN-UHFFFAOYSA-N
SMILES COC1=CC(=O)OC1
Canonical SMILES COC1=CC(=O)OC1

Introduction

Chemical Structure and Properties

4-Methoxy-2(5H)-furanone (CAS No. 69556-70-3) features a five-membered heterocyclic ring containing an oxygen atom, with a methoxy substituent and a carbonyl functional group. This structural arrangement confers unique chemical properties that influence its reactivity patterns and biological activities.

Fundamental Properties

The compound possesses distinct chemical and physical characteristics that define its behavior in various environments and reactions:

PropertyValue
IUPAC Name3-methoxy-2H-furan-5-one
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
InChI KeyVOYDEHILKLSVNN-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=O)OC1
CAS Number69556-70-3

These fundamental properties establish the chemical identity of 4-Methoxy-2(5H)-furanone and provide essential information for researchers working with this compound. The methoxy group at the 4-position significantly influences its polarity and solubility profile, while the carbonyl functionality at the 2-position serves as a reactive site for various chemical transformations.

Structural Characteristics

The structural features of 4-Methoxy-2(5H)-furanone include a planar furan ring with sp² hybridized carbon atoms, creating a system with partial aromaticity. This configuration contributes to its chemical behavior and reactivity patterns, particularly in cycloaddition reactions and nucleophilic additions at the carbonyl carbon. The presence of the methoxy group introduces electron-donating effects that influence the electronic distribution across the molecule.

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of 4-Methoxy-2(5H)-furanone and related compounds, offering researchers flexibility in synthesis strategies based on available starting materials and desired scale.

Photooxidation Method

One established synthetic pathway involves the photooxidation of furfural, which can be adapted to produce various furanone derivatives including 4-Methoxy-2(5H)-furanone:

  • Photolysis of furfural using methylene blue or rose bengal as a sensitizer

  • Reaction conducted in methanol with continuous oxygen bubbling

  • Formation of an endoperoxide intermediate

  • Subsequent transformation to yield the target furanone compound

This method is particularly valuable for large-scale synthesis, as demonstrated by successful implementation on 100-gram scales without significant complications. The reaction proceeds efficiently with inexpensive starting materials (furfural, methanol, and oxygen) and provides the desired product in high yield with minimal side products .

Alternative Synthetic Approaches

Additional synthetic routes to obtain furanones include:

  • Starting with 2-furancarboxylic acid instead of furfural

  • Direct irradiation of 2-furfural or 2-furancarboxylic acid in alcoholic solvents

  • Transformation of 5-hydroxy-2(5H)-furanone through alkoxy group exchange

For the specific preparation of 4-Methoxy-2(5H)-furanone, researchers have successfully employed methods involving the treatment of 5-hydroxy-2(5H)-furanone with appropriate reagents to introduce the methoxy group at the desired position. Extended reaction times during photooxidation processes can also lead to the formation of 5-methoxy-2(5H)-furanone, which is structurally related to the target compound .

Chemical Reactions and Reactivity

4-Methoxy-2(5H)-furanone exhibits diverse reactivity patterns that make it valuable in organic synthesis and chemical research. Its functional groups provide multiple sites for chemical transformations.

Common Reaction Types

The compound participates in several key reaction types that highlight its versatility as a synthetic building block:

Oxidation Reactions

4-Methoxy-2(5H)-furanone undergoes oxidation reactions with common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically target the furan ring, leading to ring-opening products and carboxylic acid derivatives that serve as valuable synthetic intermediates.

Reduction Processes

The carbonyl functionality at the 2-position can be reduced using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing the corresponding alcohol derivative. These reduction products offer additional functionalization opportunities for building more complex molecular architectures.

Substitution Reactions

Biological Activity

4-Methoxy-2(5H)-furanone has demonstrated notable biological properties that suggest potential applications in antimicrobial research and therapeutic development.

Antibacterial Properties

Studies have revealed significant antibacterial activity for this compound, particularly against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 μg/mLInduction of reactive oxygen species
Bacillus subtilis64 μg/mLDisruption of cellular functions
Escherichia coli128 μg/mLMembrane damage and oxidative stress

These findings highlight the compound's effectiveness against a range of bacterial pathogens, with particular potency against Gram-positive species. The higher MIC values observed for Gram-negative bacteria like E. coli suggest structural features that limit penetration through the additional outer membrane characteristic of these organisms.

Biofilm Inhibition

Beyond direct antibacterial activity, 4-Methoxy-2(5H)-furanone has shown promise in preventing biofilm formation - a critical virulence factor in many chronic bacterial infections:

Bacterial StrainBiofilm Preventing Concentration (BPC)Corresponding MIC Value
Staphylococcus aureus32 μg/mL32 μg/mL
Bacillus subtilis64 μg/mL64 μg/mL
Pseudomonas aeruginosa128 μg/mL128 μg/mL

The correlation between MIC values and biofilm prevention concentrations suggests that the compound's antibiofilm activity is linked to its direct antibacterial effects rather than specific anti-quorum sensing mechanisms observed in some other furanone derivatives.

Mechanism of Action

The biological effects of 4-Methoxy-2(5H)-furanone appear to be mediated primarily through the induction of oxidative stress in target cells. This mechanism involves:

  • Generation of reactive oxygen species (ROS) within bacterial cells

  • Oxidative damage to essential proteins, impairing bacterial survival

  • Disruption of membrane integrity, leading to increased permeability

  • Interference with critical metabolic pathways through oxidative modifications

This multifaceted mechanism helps explain the compound's effectiveness against various bacterial species and suggests potential applications in addressing antibiotic resistance through alternative bactericidal mechanisms.

Research Applications

The unique structural and reactivity properties of 4-Methoxy-2(5H)-furanone have positioned it as a valuable tool in multiple research domains.

Synthetic Chemistry Applications

In the field of organic synthesis, 4-Methoxy-2(5H)-furanone serves as an important building block for constructing more complex molecular architectures:

  • As a dienophile in Diels-Alder reactions, enabling the synthesis of complex cyclic compounds

  • As a precursor for brominated derivatives through treatment with N-bromosuccinimide

  • In the development of synthetic routes to natural products containing furanone motifs

Comparison with Related Compounds

Understanding the structural and functional relationships between 4-Methoxy-2(5H)-furanone and related compounds provides valuable insights into structure-activity patterns.

Comparison with Isomers

The positional isomer 3-Methoxy-2(5H)-furanone exhibits distinct biological properties compared to 4-Methoxy-2(5H)-furanone:

Property4-Methoxy-2(5H)-furanone3-Methoxy-2(5H)-furanone
NephrotoxicityNot observed at doses up to 60 mg/kgKnown nephrotoxin found in certain plants
Natural OccurrenceIdentified in Narthecium asiaticum Maxim leavesFound in Narthecium ossifragum and Narthecium asiaticum Maxim
Structural DifferentiatorMethoxy group at 4-positionMethoxy group at 3-position

This comparison highlights how minor structural variations can dramatically impact toxicological profiles and biological activities. While 3-Methoxy-2(5H)-furanone demonstrates significant nephrotoxicity, 4-Methoxy-2(5H)-furanone appears to lack this harmful effect, making it potentially more suitable for therapeutic applications.

Relationship with Other Furanones

4-Methoxy-2(5H)-furanone belongs to a broader family of furanone compounds with diverse biological properties:

  • 5-Hydroxy-2(5H)-furanone - A structural relative that serves as a precursor in some synthetic routes

  • 5-Methoxy-2(5H)-furanone - Another related compound that can be formed during extended photooxidation processes

  • 5-Menthyloxy-2(5H)-furanone - A chiral derivative synthesized for applications in asymmetric synthesis

These structural relationships provide valuable insights for researchers working on developing libraries of furanone derivatives with optimized properties for specific applications.

Toxicological Profile

Understanding the safety profile of 4-Methoxy-2(5H)-furanone is essential for its potential applications in research and therapeutic development.

Natural Occurrence

Although many synthetic compounds lack natural sources, understanding the natural occurrence of 4-Methoxy-2(5H)-furanone provides important ecological and evolutionary context.

Plant Sources

4-Methoxy-2(5H)-furanone has been identified in natural sources:

  • Present in Narthecium asiaticum Maxim leaves, alongside its isomer 3-Methoxy-2(5H)-furanone

  • Found in conjunction with other furanone derivatives, including 5-hydroxy-4-methoxy-2(5H)-furanone

This natural occurrence suggests potential ecological roles for this compound in plant defense mechanisms or other biological functions that may provide inspiration for biomimetic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator